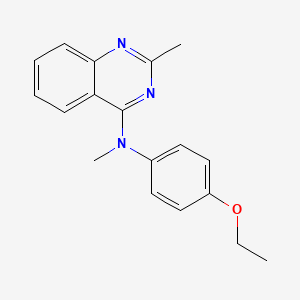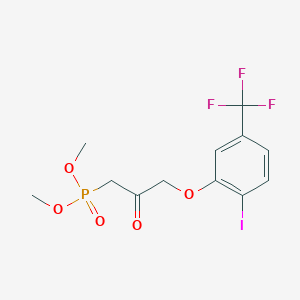
methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2- is a complex organic compound characterized by multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes azido groups, benzyloxy groups, and hydroxymethyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the introduction of azido groups. Common reagents used in these steps may include benzyl bromide for benzyloxy group formation, azidotrimethylsilane for azido group introduction, and various protecting groups such as TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions involving benzyloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Reagents such as NaN3 (Sodium azide) for azido group introduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxymethyl groups would yield carboxylic acids, while reduction of azido groups would yield primary amines.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azido groups may participate in click chemistry reactions, forming stable triazole linkages with alkynes. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl): Similar structure but lacks the p-tolylthio group.
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl: Similar structure but lacks the p-tolylthio group and has different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties. The presence of azido groups allows for versatile chemical modifications, while the benzyloxy and p-tolylthio groups contribute to its stability and reactivity.
Propriétés
Formule moléculaire |
C54H60N6O14S |
|---|---|
Poids moléculaire |
1049.2 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C54H60N6O14S/c1-33-23-25-38(26-24-33)75-54-41(57-59-55)43(63)44(39(27-61)71-54)72-53-50(69-32-37-21-13-6-14-22-37)47(68-31-36-19-11-5-12-20-36)48(49(74-53)51(64)65-2)73-52-42(58-60-56)46(67-30-35-17-9-4-10-18-35)45(40(28-62)70-52)66-29-34-15-7-3-8-16-34/h3-26,39-50,52-54,61-63H,27-32H2,1-2H3/t39-,40-,41-,42-,43-,44?,45-,46-,47+,48+,49+,50-,52-,53-,54?/m1/s1 |
Clé InChI |
TYBCNNWNFBVISP-CIPNEREXSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-] |
SMILES canonique |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)C(=O)OC)OC4C(C(C(C(O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl({5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11833216.png)

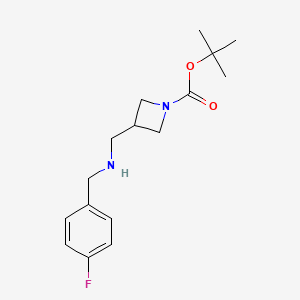
![4-[(1-Benzothiophen-3-yl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11833225.png)
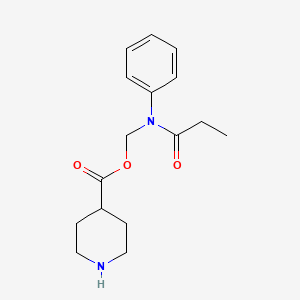
![9-Bromonaphtho[2,1-b]benzofuran](/img/structure/B11833248.png)


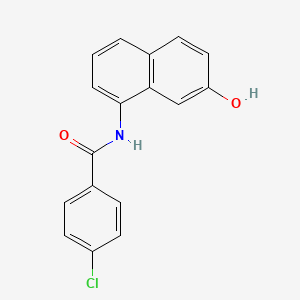
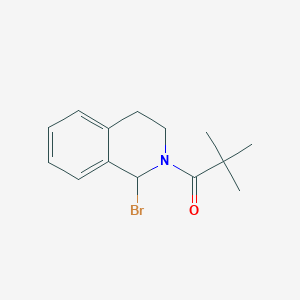
![(6S,9R,10S,11S,13S,16R,17R)-17-acetyl-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B11833288.png)

